molecular formula C18H20N2O3 B2575550 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine CAS No. 2034378-32-8

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine

Katalognummer: B2575550
CAS-Nummer: 2034378-32-8
Molekulargewicht: 312.369
InChI-Schlüssel: KBEGJUBICJVRFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine is a novel chemical entity designed for research and development purposes. As a synthetic compound featuring a fused oxazolopyridine core, it is structurally analogous to purine bases, a characteristic shared with various biologically active molecules . This structural similarity suggests potential as a scaffold for investigating enzyme inhibition and signal transduction pathways, particularly in oncology and immunology. Compounds within the oxazolopyridine class have been explored as inhibitors of key biological targets, such as kinase enzymes like FGFR1 and VEGFR-2, which are critical in processes like angiogenesis and cell proliferation . Other derivatives in this chemical family have demonstrated non-acidic anti-inflammatory and analgesic activities in research settings, indicating the potential versatility of this structural class . The specific hybrid structure of this compound, which incorporates a 4-phenyloxane-4-carbonyl moiety, is intended to modulate its physicochemical properties and target affinity. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct thorough investigations to elucidate its precise mechanism of action, pharmacological profile, and specific research applications.

Eigenschaften

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(20-9-6-16-14(13-20)12-19-23-16)18(7-10-22-11-8-18)15-4-2-1-3-5-15/h1-5,12H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEGJUBICJVRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to an oxazole moiety. One common method includes the reaction of 4-aminoisoxazoles with functionalized pyridine derivatives . Another approach involves the intramolecular cyclization of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by cyclization to yield the desired oxazolo[4,5-c]pyridine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazolo[4,5-c]pyridines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell proliferation, apoptosis, and inflammation . The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several oxazolo-pyridine derivatives have been reported, differing primarily in substituents attached to the core. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported)
Target Compound 4-Phenyloxane-4-carbonyl ~339.37* Oxane, phenyl, carbonyl Not explicitly reported in evidence
5-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-oxazolo[4,5-c]pyridine 2,3-Dihydro-1,4-benzodioxine-2-carbonyl 286.28 Benzodioxine, carbonyl N/A
2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7) 4-Trifluoromethoxyphenyl 280.22 Trifluoromethoxy, phenyl MIC: 8 μg/mL (vs. P. aeruginosa)
5-(Propan-2-yl)-oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride Propan-2-yl, carboxylic acid (HCl salt) 246.70 Isopropyl, carboxylic acid, HCl N/A
4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid Trifluoroacetate counterion 198.15 (core + TFA) Trifluoroacetate N/A

*Estimated based on molecular formula (C21H21N2O3).

Key Observations:

  • Substituent Bulkiness: The target compound’s 4-phenyloxane group increases molecular weight (~339 vs.
  • Electron-Withdrawing/Donating Effects: Unlike trifluoromethoxy (P7) or trifluoroacetate groups , the target’s phenyloxane substituent lacks strong electron-withdrawing effects, which may alter redox stability and electronic properties (e.g., HOMO-LUMO gap).
  • Salt Forms: Derivatives like the hydrochloride salt in improve aqueous solubility compared to the neutral target compound, highlighting formulation advantages for drug development.

Physicochemical and ADME Properties

  • Metabolic Stability: The oxane ring’s ether linkage may resist hydrolysis better than ester-containing analogues, though the carbonyl group remains a site for enzymatic reduction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.